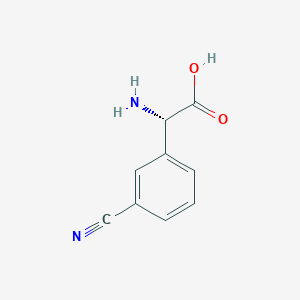

(S)-2-Amino-2-(3-cyanophenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-cyanophenyl)acetic acid |

InChI |

InChI=1S/C9H8N2O2/c10-5-6-2-1-3-7(4-6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13)/t8-/m0/s1 |

InChI Key |

FOYNBWYWJSPUDQ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@@H](C(=O)O)N)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(=O)O)N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Enantioselective Preparation of S 2 Amino 2 3 Cyanophenyl Acetic Acid

Asymmetric Catalysis in the Formation of (S)-2-Amino-2-(3-cyanophenyl)acetic Acid

Asymmetric catalysis stands as a powerful and elegant strategy for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organic molecules (organocatalysts) have been successfully employed in the asymmetric synthesis of α-amino acids. researchgate.net

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, providing a versatile platform for the construction of complex chiral molecules. In the context of synthesizing this compound, metal-catalyzed asymmetric transformations are of paramount importance. These reactions often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

A prevalent strategy involves the asymmetric hydrogenation of a prochiral precursor, such as an α-enamido ester or a related derivative. Chiral rhodium, ruthenium, or iridium complexes bearing chiral phosphine (B1218219) ligands have demonstrated remarkable success in this arena. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.

Another significant metal-catalyzed approach is the asymmetric Strecker reaction. This reaction involves the addition of a cyanide source to an imine derived from 3-cyanobenzaldehyde (B1676564), followed by hydrolysis of the resulting α-aminonitrile. Chiral metal complexes, often based on titanium or aluminum, can effectively catalyze the enantioselective addition of the cyanide nucleophile.

The following table summarizes representative metal-catalyzed asymmetric methods that could be adapted for the synthesis of this compound.

| Catalytic System | Precursor | Key Transformation | Typical Enantioselectivity (ee) |

| Rh(I) or Ru(II) with chiral phosphine ligands | α-Enamido ester or α-imino ester | Asymmetric Hydrogenation | >95% |

| Chiral Ti or Al complexes | Imine of 3-cyanobenzaldehyde | Asymmetric Strecker Reaction | >90% |

| Chiral Ni(II) complexes | Glycine (B1666218) Schiff base | Asymmetric Alkylation | High |

| Pd(0) with chiral ligands | Allylic carbonates and imines | Asymmetric Allylic Amination | >90% |

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a powerful alternative and complementary approach to metal catalysis, utilizing small, chiral organic molecules to catalyze asymmetric transformations. rsc.org These catalysts are often more robust, less toxic, and more readily available than their metal-based counterparts.

For the synthesis of this compound, several organocatalytic strategies can be envisioned. Chiral phosphoric acids, for instance, have proven to be excellent catalysts for the enantioselective reduction of N-aryl imines derived from α-keto esters. Similarly, proline and its derivatives can catalyze asymmetric Mannich reactions, which could be adapted to introduce the amino group stereoselectively. nih.gov

The aza-Henry (nitro-Mannich) reaction, catalyzed by chiral bifunctional thioureas, offers another viable route. This reaction involves the addition of a nitroalkane to an imine, followed by reduction of the nitro group to an amine. The enantioselectivity is controlled by the chiral catalyst through a network of hydrogen bonds.

A summary of potential organocatalytic routes is presented in the table below.

| Organocatalyst | Precursor | Key Transformation | Typical Enantioselectivity (ee) |

| Chiral Phosphoric Acid | Imine of 3-cyanobenzoylformate | Asymmetric Reduction | >95% |

| Proline and derivatives | 3-Cyanobenzaldehyde, an amine, and a ketone | Asymmetric Mannich Reaction | >90% |

| Chiral Thiourea (B124793) | Imine of 3-cyanobenzaldehyde and nitromethane | Aza-Henry Reaction | >90% |

| Cinchona Alkaloid Derivatives | Glycine Schiff base esters | Phase-Transfer Catalytic Alkylation | High |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a classical yet highly effective method for controlling stereochemistry. numberanalytics.com This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered and reused. numberanalytics.com

In the synthesis of this compound, a common approach involves attaching a chiral auxiliary to a glycine equivalent. The resulting chiral enolate can then be alkylated with 3-cyanobenzyl bromide. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired (S)-amino acid.

Evans' oxazolidinones and Schöllkopf's bis-lactim ethers are well-known examples of chiral auxiliaries that have been successfully used for the asymmetric synthesis of α-amino acids. wikipedia.orgresearchgate.net Pseudoephedrine can also serve as an effective chiral auxiliary in the alkylation of glycine amides. wikipedia.org

The table below highlights some common chiral auxiliaries and their application.

| Chiral Auxiliary | Substrate | Key Transformation | Typical Diastereoselectivity (de) |

| Evans' Oxazolidinone | N-Acyloxazolidinone (from glycine) | Asymmetric Alkylation | >95% |

| Schöllkopf's Bis-lactim Ether | Chiral diketopiperazine | Asymmetric Alkylation | >90% |

| Pseudoephedrine | Glycine amide derivative | Asymmetric Alkylation | >95% |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nickel complex of glycine | Asymmetric Alkylation | High |

Chemo-Enzymatic Synthesis and Kinetic Resolution Techniques

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve highly efficient and selective transformations. nih.gov Enzymes, as natural chiral catalysts, often exhibit exquisite enantio- and regioselectivity under mild reaction conditions.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.net In the context of this compound synthesis, a racemic mixture of the amino acid or a suitable precursor can be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted (and desired) enantiomer. For example, acylases can selectively hydrolyze the N-acyl group of an L-amino acid, leaving the D-amino acid derivative untouched. harvard.edu

Dynamic kinetic resolution (DKR) is an even more efficient variation where the undesired enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov This can be achieved by combining an enzyme with a chemical racemization agent. nih.gov

The table below illustrates some enzymatic approaches.

| Enzyme | Substrate | Process | Outcome |

| Acylase I | Racemic N-acyl-2-amino-2-(3-cyanophenyl)acetic acid | Kinetic Resolution | Separation of (S)-amino acid and (R)-N-acyl amino acid |

| Lipase | Racemic 2-amino-2-(3-cyanophenyl)acetic acid ester | Kinetic Resolution | Enantioselective hydrolysis or acylation |

| Amino acid amidase with racemase | Racemic 2-amino-2-(3-cyanophenyl)acetamide | Dynamic Kinetic Resolution | High yield of this compound |

| Transaminase | 3-Cyanophenylglyoxylic acid | Asymmetric Amination | This compound |

Stereocontrolled Functionalization of Precursors

The stereocontrolled functionalization of chiral precursors is another important strategy for the synthesis of enantiomerically pure amino acids. rsc.org This approach starts with a readily available chiral molecule and modifies it through a series of stereospecific or stereoselective reactions to obtain the target compound. The initial stereocenter of the precursor dictates the stereochemistry of the final product. nih.gov

For the synthesis of this compound, a potential chiral precursor could be an enantiomerically pure β-hydroxy acid or a related compound. The hydroxyl group can be converted to an amino group with inversion of configuration via a Mitsunobu reaction with a nitrogen nucleophile, followed by hydrolysis. Alternatively, the hydroxyl group can be activated and displaced by an azide, which is then reduced to the amine.

Another approach involves the use of chiral aziridines. The regioselective ring-opening of a chiral N-protected (aziridin-2-yl)methylphosphonate with a cyanide source could potentially lead to a precursor for the target amino acid. mdpi.com

Reductive Amination Strategies for α-Amino Acid Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines, including α-amino acids. wikipedia.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the asymmetric synthesis of this compound, a key intermediate is the α-keto acid, 3-cyanophenylglyoxylic acid. The reductive amination of this keto acid with a chiral amine source can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid.

Alternatively, the use of a chiral reducing agent can induce enantioselectivity in the reduction of the intermediate imine. Catalytic asymmetric reductive amination, employing a chiral catalyst and a mild reducing agent like Hantzsch ester or a silane, is a powerful one-pot method for this transformation. wikipedia.org

Common reducing agents used in reductive amination include sodium cyanoborohydride and sodium triacetoxyborohydride. harvard.eduorganic-chemistry.org The latter is often preferred due to its milder nature and the avoidance of toxic cyanide byproducts. harvard.edu

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Key Feature |

| 3-Cyanophenylglyoxylic acid | Ammonia (B1221849) | Chiral Rh or Ir catalyst with H₂ | Catalytic Asymmetric Reductive Amination |

| 3-Cyanophenylglyoxylic acid ester | Chiral α-phenethylamine | Sodium Triacetoxyborohydride | Diastereoselective Reductive Amination |

| 3-Cyanobenzaldehyde | Ammonia and Cyanide | Chiral catalyst (Strecker reaction) | Asymmetric Strecker Synthesis |

Multicomponent Reactions Incorporating the Cyanophenylglycine Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. For the synthesis of α-amino acids like this compound, the Strecker and Ugi reactions are the most prominent MCRs.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. In its asymmetric variant, a chiral catalyst or auxiliary is employed to control the stereochemistry of the newly formed chiral center. The reaction proceeds through the condensation of an aldehyde (in this case, 3-cyanobenzaldehyde) with an amine source and a cyanide source to yield an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. The key to the enantioselectivity lies in the diastereoselective addition of the cyanide to a chiral imine or the enantioselective addition to a prochiral imine mediated by a chiral catalyst.

A particularly effective approach is the chemoenzymatic dynamic kinetic resolution (DKR) of the racemic α-aminonitrile intermediate formed in the Strecker reaction. frontiersin.orgresearchgate.net This process combines the chemical synthesis of the racemic aminonitrile with an enzymatic resolution step. Under mildly alkaline conditions, the racemic aminonitrile is in equilibrium with the starting aldehyde and cyanide, allowing for in-situ racemization of the undesired enantiomer. An enantioselective enzyme, such as a nitrilase, then selectively hydrolyzes one enantiomer of the aminonitrile to the corresponding amino acid, driving the equilibrium towards the formation of the desired product with high yield and enantiomeric excess. frontiersin.orgresearchgate.netwikipedia.orgnih.gov For instance, the use of a nitrilase from Pseudomonas fluorescens has been successfully applied to the synthesis of phenylglycine derivatives, achieving high yields and excellent enantiomeric excess (ee). frontiersin.orgresearchgate.net

The Ugi four-component reaction (U-4CR) is another powerful MCR for the synthesis of α-amino acid derivatives. nih.gov This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. The inherent diversity of the Ugi reaction allows for the straightforward synthesis of a wide range of derivatives by varying the four starting components. For the synthesis of this compound derivatives, 3-cyanobenzaldehyde would serve as the aldehyde component. The resulting α-acylamino carboxamides can then be hydrolyzed to the free amino acid. The stereoselectivity of the Ugi reaction can be controlled by using a chiral amine, carboxylic acid, or isocyanide, or by employing a chiral catalyst.

| Reaction Component | Example for this compound Synthesis |

| Aldehyde | 3-Cyanobenzaldehyde |

| Amine | Ammonia or a chiral amine (e.g., (S)-α-phenylethylamine) |

| Cyanide Source (Strecker) | Potassium cyanide (KCN), Trimethylsilyl cyanide (TMSCN) |

| Isocyanide (Ugi) | Various isocyanides (e.g., tert-butyl isocyanide) |

| Carboxylic Acid (Ugi) | Various carboxylic acids (e.g., acetic acid) |

| Chiral Control | Chiral catalyst, chiral auxiliary, or enzymatic resolution |

Methodological Comparisons and Efficiency Assessments in Stereoselective Synthesis

The choice of synthetic methodology for preparing enantiopure this compound depends on several factors, including yield, enantioselectivity, operational simplicity, cost, and environmental impact. A comparison of the primary stereoselective methods reveals distinct advantages and disadvantages for each.

Asymmetric Strecker Reaction: The direct catalytic asymmetric Strecker reaction offers a concise route to the target molecule. Various chiral catalysts, including those based on thiourea derivatives, have been developed and can provide high enantioselectivity. nih.gov However, the use of toxic cyanide sources like HCN or TMSCN can be a significant drawback, especially for large-scale synthesis. The development of methods using safer cyanide sources like KCN in aqueous media has made this approach more practical. nih.gov

Chemoenzymatic Dynamic Kinetic Resolution (DKR): This approach combines the efficiency of the Strecker synthesis for creating the racemic intermediate with the high selectivity of an enzymatic resolution. A key advantage is the potential to achieve a theoretical yield of 100% for the desired enantiomer through the in-situ racemization of the unwanted enantiomer. wikipedia.orgnih.gov This method often utilizes mild, aqueous reaction conditions, making it environmentally benign. The efficiency of this process is highly dependent on the activity and selectivity of the chosen enzyme (e.g., nitrilase). Research on phenylglycine derivatives has demonstrated the feasibility of this approach, achieving high yields (up to 81%) and excellent enantiomeric excess (≥95% ee) in a one-pot process. frontiersin.orgresearchgate.net

Ugi Four-Component Reaction: The Ugi reaction provides rapid access to a diverse library of α-amino acid derivatives. Its primary strength lies in its ability to generate molecular complexity in a single step from readily available starting materials. However, achieving high enantioselectivity can be challenging and often relies on the use of stoichiometric chiral auxiliaries, which may need to be removed in subsequent steps. Catalytic asymmetric versions of the Ugi reaction are still under development and may not yet match the high efficiencies of other methods for specific targets.

Efficiency Assessment Summary:

| Methodology | Advantages | Disadvantages | Reported Yield (Phenylglycine analog) | Reported ee (Phenylglycine analog) |

| Asymmetric Strecker Reaction | High enantioselectivity, direct route. | Often requires toxic cyanide reagents, catalyst cost. | High nih.gov | High (up to 99%) nih.gov |

| Chemoenzymatic DKR | Potentially 100% theoretical yield, environmentally friendly (aqueous conditions), high enantioselectivity. | Requires a specific and efficient enzyme, optimization of reaction conditions for chemical and enzymatic steps. | Up to 81% frontiersin.orgresearchgate.net | ≥95% frontiersin.orgresearchgate.net |

| Ugi Four-Component Reaction | High diversity, single-step complexity generation, atom economy. | Stereocontrol can be challenging, often requires stoichiometric chiral auxiliaries. | Generally high | Variable, dependent on chiral auxiliary/catalyst |

Chemical Transformations and Derivatization Strategies of S 2 Amino 2 3 Cyanophenyl Acetic Acid

Reactions at the α-Amino Group

The primary amino group in (S)-2-Amino-2-(3-cyanophenyl)acetic acid is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

Formation of Peptidomimetic Conjugates

This compound is a valuable building block for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability against enzymatic degradation. nih.gov The formation of a peptide bond (an amide bond) between the amino group of one amino acid and the carboxyl group of another is the fundamental reaction in peptide synthesis.

This is typically achieved using coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used for this purpose. youtube.comorgoreview.comkhanacademy.org The reaction involves the activation of the carboxyl group of an N-protected amino acid by DCC to form a reactive O-acylisourea intermediate, which then reacts with the amino group of another amino acid (or its ester) to form the peptide bond. youtube.comorgoreview.comkhanacademy.org

To synthesize a dipeptide, for example, the amino group of this compound would first be protected (e.g., with a Boc or Fmoc group). The protected amino acid would then be reacted with another amino acid ester in the presence of a coupling agent like DCC.

| Coupling Reagent | Additive (optional) | General Reaction |

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Formation of an amide bond between two amino acid derivatives |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (Diisopropylethylamine) | Efficient peptide bond formation with minimal racemization |

Derivatization to Heterocyclic Systems

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds.

One common class of heterocycles derived from α-amino acids are hydantoins . The Urech hydantoin (B18101) synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido derivative. orgsyn.org This method provides a straightforward route to 5-substituted hydantoins, where the substituent corresponds to the side chain of the starting amino acid. khanacademy.orgorgsyn.org

Another important class of heterocycles are oxazolines . These can be synthesized from amino alcohols, which are readily obtained by the reduction of the carboxylic acid group of amino acids. The amino alcohol can then undergo cyclization with various reagents to form the oxazoline (B21484) ring. youtube.commedchemexpress.com For instance, reaction with an acyl chloride followed by cyclization is a common route. youtube.com

Modifications of the Carboxyl Group

The carboxyl group of this compound offers another handle for chemical modification, leading to the formation of esters, amides, and alcohols.

Esterification and Amidation Reactions

Esterification of the carboxyl group is often performed to protect it during reactions involving the amino group or to enhance the lipophilicity of the molecule. The Fischer esterification is a classic method that involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. nih.govcyberleninka.ru Typically, the amino acid is dissolved or suspended in the alcohol, and a stream of dry HCl gas is passed through the mixture, or a catalytic amount of a strong acid is added, followed by heating. google.com

Amidation of the carboxyl group leads to the formation of amino acid amides. This transformation requires the activation of the carboxylic acid, similar to peptide bond formation. Coupling agents like DCC can be used to facilitate the reaction between the amino acid and a primary or secondary amine. libretexts.orgluxembourg-bio.com For example, the reaction of N-protected this compound with benzylamine (B48309) in the presence of DCC would yield the corresponding N-benzylamide.

A patent describing the synthesis of related (4-cyanophenyl)glycine derivatives provides examples of amidation using the coupling agent COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). chemrxiv.org

| Amine | Coupling Agent | Product |

| Benzylamine | DCC | (S)-2-Amino-N-benzyl-2-(3-cyanophenyl)acetamide |

| 4-Aminopiperidine derivative | COMU/DIPEA | Substituted piperidinyl amide of this compound |

Reduction to Alcohol and Further Derivatizations

The reduction of the carboxylic acid group of an amino acid yields a chiral amino alcohol, which is a valuable synthetic intermediate. Direct reduction of the carboxylic acid can be challenging, so the reaction is often carried out on the corresponding amino acid ester.

Strong reducing agents like lithium aluminium hydride (LiAlH4) are effective for the reduction of esters to primary alcohols. byjus.commasterorganicchemistry.comadichemistry.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org Sodium borohydride (B1222165), a milder reducing agent, is generally not effective for ester reduction unless activated by additives. peptide.com However, lithium borohydride (LiBH4) is a stronger reducing agent than NaBH4 and can reduce esters to alcohols.

The resulting amino alcohol, (S)-2-amino-2-(3-cyanophenyl)ethanol, can undergo further derivatization. For example, it can be used in the synthesis of oxazolines, as mentioned in section 3.1.3. The hydroxyl group can be acylated to form esters or converted into a leaving group for subsequent nucleophilic substitution reactions.

| Starting Material | Reducing Agent | Product |

| (S)-Methyl 2-amino-2-(3-cyanophenyl)acetate | Lithium Aluminium Hydride (LiAlH4) | (S)-2-Amino-2-(3-cyanophenyl)ethanol |

| (S)-Methyl 2-amino-2-(3-cyanophenyl)acetate | Lithium Borohydride (LiBH4) | (S)-2-Amino-2-(3-cyanophenyl)ethanol |

Transformations of the 3-Cyanophenyl Moiety

The 3-cyanophenyl group of this compound offers a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the cyano group itself, substitutions on the aromatic ring, and the construction of more complex fused-ring systems. Such derivatizations are crucial for developing structural analogues and exploring structure-activity relationships in medicinal chemistry and materials science.

The cyano (-C≡N) group is a highly versatile functional group that can be converted into several other functionalities, significantly altering the electronic and steric properties of the parent molecule.

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions. Partial hydrolysis yields a carboxamide, converting the 3-cyanophenyl moiety to a 3-(aminocarbonyl)phenyl group. Complete hydrolysis under more vigorous conditions proceeds further to form a carboxylic acid, resulting in a 3-carboxyphenyl analogue of the original amino acid. Enzymatic hydrolysis, employing nitrilases or nitrile hydratases, offers a milder alternative for these transformations, potentially avoiding harsh conditions that might racemize the chiral center.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles, particularly organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents. chemistrysteps.comlibretexts.org The initial addition forms an imine intermediate after protonation, which can then be hydrolyzed to a ketone. chemistrysteps.com This provides a pathway to synthesize 3-acylphenyl derivatives of the parent amino acid. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield (S)-2-amino-2-(3-acetylphenyl)acetic acid.

Cycloaddition Reactions: Nitriles can participate as 2π components in cycloaddition reactions to form various heterocyclic rings. For instance, [3+2] cycloadditions with azides can yield tetrazoles, while reactions with other 1,3-dipoles can generate different five-membered heterocycles. uchicago.edu The cyclotrimerization of nitriles, often catalyzed by acids or metals, can produce 1,3,5-triazines, offering a route to complex, nitrogen-rich structures. researchgate.net While unactivated nitriles are often poor dienophiles in Diels-Alder reactions, specific intramolecular setups or the use of highly reactive dienes can lead to the formation of pyridine (B92270) rings. nih.gov

Below is a table summarizing potential modifications of the cyano group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | Carboxamide (-CONH₂) |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄; H₂/Pd; BH₃-THF | Primary Amine (-CH₂NH₂) |

| Nucleophilic Addition | 1. RMgX or RLi 2. H₃O⁺ | Ketone (-COR) |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

| Cyclotrimerization | Acid or Metal Catalyst | 1,3,5-Triazine |

The substitution pattern on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the amino acid side chain [-CH(NH₂⁺)COOH] and the cyano group [-CN].

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome is dictated by the electronic properties of the substituents.

The cyano group is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org

The amino acid side chain is more complex. Under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the amino group will be protonated to -NH₃⁺. Both the -NH₃⁺ and -COOH groups are deactivating and meta-directing.

| Substituent | Electronic Effect | Directing Influence | Positions Directed To |

| -CN (at C3) | Deactivating | Meta | C5 |

| -CH(NH₃⁺)COOH (at C1) | Deactivating | Meta | C5 |

Nucleophilic Aromatic Substitution (SNAr): SNAr involves the replacement of a leaving group on the ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The cyano group is an excellent activating group for SNAr. numberanalytics.com

The parent molecule, this compound, does not possess a suitable leaving group (like a halogen) for a typical SNAr reaction. However, if a derivative were synthesized with a leaving group, for instance at the C4 position (para to the amino acid side chain and ortho to the cyano group), it would be highly activated for nucleophilic substitution at that position. A leaving group at C2 (ortho to the amino acid side chain) would also be activated. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing cyano group. libretexts.orgnih.gov

Building upon the existing 3-cyanophenyl scaffold to create polycyclic aromatic hydrocarbons (PAHs) or related fused heterocyclic systems can lead to novel compounds with interesting photophysical or biological properties. researchgate.net Several synthetic strategies could be envisioned:

Palladium-Catalyzed Annulation: Modern cross-coupling methods, such as palladium-catalyzed [3+3] annulation, can construct new rings by reacting two smaller aromatic fragments. rsc.org A suitably functionalized derivative of this compound, for example, a di-halo derivative, could be coupled with a PAH boronic ester to form a larger, fused aromatic system.

Oxidative Cyclodehydrogenation: Precursors containing multiple phenyl rings can be induced to form fused systems through oxidative cyclodehydrogenation, often using reagents like iron(III) chloride (FeCl₃). This strategy would first require the attachment of another aryl group to the 3-cyanophenyl ring via a reaction like Suzuki or Stille coupling.

Diels-Alder Cycloaddition: The aromatic ring can act as a diene or dienophile in [4+2] cycloaddition reactions under specific conditions, although this is less common for simple benzene (B151609) rings. A more viable approach involves constructing a diene on a side chain attached to the phenyl ring, which can then undergo an intramolecular Diels-Alder reaction to form a new fused ring.

Reactions of Benzonitrile Fragments: Studies have shown that ionic fragmentation products of benzonitrile, such as benzyne (B1209423) radical cations, can serve as intermediates in the bottom-up growth of PAHs through reactions with small molecules like acetylene. rsc.org While requiring specialized gas-phase or high-energy conditions, these fundamental reaction pathways provide insight into potential synthetic routes starting from benzonitrile-containing precursors. nrao.edu

Synthesis of Stereoisomers and Structural Analogues for Comparative Studies

The synthesis of stereoisomers and structural analogues is fundamental for probing biological mechanisms and optimizing the properties of lead compounds. nih.gov For this compound, this involves preparing the (R)-enantiomer and isomers with different substitution patterns.

Synthesis of Stereoisomers: The most important stereoisomer is the (R)-enantiomer. Its synthesis can be achieved through two main approaches:

Asymmetric Synthesis: This involves building the molecule from achiral precursors using a chiral catalyst or auxiliary to control the stereochemistry. Methods for the stereoselective synthesis of non-proteinogenic amino acids include organocatalytic Mannich-type reactions and nucleophilic additions to chiral imines. acs.orgrsc.orgnih.gov These methods can provide direct access to the desired enantiomer with high purity.

Resolution of Racemic Mixtures: A racemic mixture of (±)-2-amino-2-(3-cyanophenyl)acetic acid can be synthesized via methods like the Strecker synthesis (from 3-cyanobenzaldehyde (B1676564), ammonia (B1221849), and cyanide) and then separated into its constituent enantiomers. Common resolution techniques include:

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. libretexts.orglibretexts.orgspcmc.ac.in

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity. For example, an acylase enzyme can selectively hydrolyze the N-acyl derivative of the (S)-enantiomer from a racemic mixture, leaving the N-acyl-(R)-enantiomer unreacted, allowing for their separation. libretexts.orglibretexts.org

Synthesis of Structural Analogues: Creating structural analogues for comparative studies often involves modifying the substitution pattern or the core structure.

Positional Isomers: An important analogue is (S)-2-amino-2-(4-cyanophenyl)acetic acid. Its synthesis would follow similar pathways to the 3-cyano isomer, but starting with 4-cyanobenzaldehyde. The synthesis of related N-(4-cyanophenyl)glycine derivatives from 4-aminobenzonitrile (B131773) has been well-documented and serves as a template for building such structures. chemicalbook.commanchester.ac.uk

Functional Analogues: Replacing the cyano group with other functional groups (e.g., -NO₂, -CF₃, -SO₂Me) allows for the systematic probing of electronic effects. These analogues would be synthesized from the corresponding substituted benzaldehydes.

Scaffold Analogues: The glycine (B1666218) backbone can be modified. For example, synthesizing the corresponding β-amino acid, (S)-3-amino-3-(3-cyanophenyl)propanoic acid, would provide an analogue with a different chain length, which can be critical for biological activity.

The table below lists key compounds for comparative studies and potential starting materials for their synthesis.

| Compound Name | Type | Potential Starting Material |

| (R)-2-Amino-2-(3-cyanophenyl)acetic acid | Stereoisomer (Enantiomer) | Racemic 2-amino-2-(3-cyanophenyl)acetic acid |

| (S)-2-Amino-2-(4-cyanophenyl)acetic acid | Structural Analogue (Positional Isomer) | 4-Cyanobenzaldehyde |

| (S)-2-Amino-2-(3-nitrophenyl)acetic acid | Structural Analogue (Functional Analogue) | 3-Nitrobenzaldehyde |

| (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | Structural Analogue (Scaffold Analogue) | 3-Cyanobenzaldehyde (via Reformatsky or Mannich-type reaction) |

Structural Elucidation and Advanced Spectroscopic Characterization of S 2 Amino 2 3 Cyanophenyl Acetic Acid and Its Derivatives

Chiral Analysis Techniques for Enantiomeric Purity Determination

Enantiomeric purity is a crucial parameter for any chiral compound. Several analytical techniques are adept at separating and quantifying enantiomers, ensuring the desired stereoisomer is present in high purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation. For non-native amino acids like (S)-2-Amino-2-(3-cyanophenyl)acetic acid, polysaccharide-based CSPs are particularly effective.

While a specific method for the title compound is not widely published, methods for closely related, derivatized analogues provide a strong blueprint. For instance, the enantiomeric excess of N-Boc protected cyanophenylacetic acid derivatives has been successfully determined using a Daicel Chiralpak IG column. The separation relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase, allowing for the resolution of the enantiomers. A typical setup for such an analysis is detailed in the table below.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of a Cyanophenylacetic Acid Derivative

Parameter Condition Column Daicel Chiralpak IG Mobile Phase n-hexane/isopropanol (9:1 v/v) with 0.1% Trifluoroacetic Acid (TFA) Flow Rate 1.0 mL/min Detection UV at 210 nm Temperature 25 °C

Gas Chromatography (GC) on a chiral stationary phase is another powerful method for enantiomeric separation, particularly for volatile compounds. researchgate.netrsc.org Amino acids, being non-volatile, require a two-step derivatization prior to analysis. researchgate.net This process involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) to increase volatility. This is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst.

Acylation: The amino group is acylated (e.g., using trifluoroacetic anhydride or acetic anhydride) to block its polar N-H bonds, further increasing volatility and improving peak shape. researchgate.net

Once derivatized, the sample is injected into the GC, where the diastereomeric derivatives are separated on a column coated with a chiral stationary phase, such as Chirasil-Val. rsc.org This phase, an L-valine-tert-butylamide polysiloxane, allows for the effective resolution of a wide range of amino acid enantiomers. rsc.orgresearchgate.net The use of a mass spectrometer (MS) as a detector provides high sensitivity and confirmatory data for the separated enantiomers. rsc.org

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. The direction and magnitude of this rotation are fundamental properties of the enantiomer. The specific rotation, [α], is a standardized measure of this activity. For the (S)-enantiomer, a specific sign (either positive, dextrorotatory, or negative, levorotatory) is expected under defined experimental conditions (e.g., concentration, solvent, temperature, and wavelength). Its enantiomer, (R)-2-Amino-2-(3-cyanophenyl)acetic acid, would exhibit a specific rotation of equal magnitude but opposite sign.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org It is an exquisitely sensitive probe of molecular chirality. For an amino acid containing an aromatic chromophore, such as the 3-cyanophenyl group, CD spectra typically show distinct signals, known as Cotton effects, in the UV region corresponding to the electronic transitions of the aromatic ring (around 250-280 nm) and the carboxyl group (around 200-220 nm). The sign and intensity of these Cotton effects are characteristic of the (S)-stereochemistry at the α-carbon, providing definitive evidence for the absolute configuration of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within this compound.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum shows the number of unique carbon atoms and their electronic environments.

For this compound, the expected chemical shifts can be predicted based on the electronic effects of the functional groups. The electron-withdrawing nature of the cyano and carboxylic acid groups, along with the aromatic ring currents, dictates the specific resonance frequencies.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom Nucleus Expected Chemical Shift (ppm) Notes Carboxyl H ¹H > 10.0 Broad singlet, exchangeable with D₂O. Aromatic H ¹H 7.5 - 8.0 Four distinct signals (multiplets) for the 4 protons on the disubstituted ring. Alpha H (α-H) ¹H ~ 4.5 - 5.0 Singlet or narrow multiplet. Amine H ¹H ~ 8.0 - 9.0 (as NH₃⁺) Broad signal, exchangeable with D₂O. Carboxyl C (C=O) ¹³C ~ 170 - 175 Quaternary carbon. Aromatic C ¹³C ~ 125 - 140 Six signals, including two quaternary carbons. Cyano C (C≡N) ¹³C ~ 117 - 120 Quaternary carbon. Alpha C (α-C) ¹³C ~ 55 - 60 Methine carbon attached to the amino group.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies all carbons that are directly attached to a proton by showing a correlation peak between the ¹H and ¹³C nuclei. This is essential for definitively assigning the α-carbon and the protonated aromatic carbons. For example, a cross-peak would appear connecting the α-proton signal (~4.5-5.0 ppm) to the α-carbon signal (~55-60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is critical for identifying and assigning quaternary (non-protonated) carbons. Key expected correlations would include:

The α-proton to the carboxyl carbon and the aromatic carbons, including the carbon atom to which the amino acid moiety is attached (C-3 of the phenyl ring).

The aromatic protons to the cyano carbon and other aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. While not the primary method for assigning the stereochemistry of a small, flexible molecule like this in standard isotropic solution, it can be invaluable for confirming conformational preferences or for analyzing derivatives where certain conformations are more rigid. For instance, in a derivatized form, a NOE between the α-proton and a specific proton on the phenyl ring could provide information about the preferred spatial arrangement of the side chain.

Together, these advanced NMR techniques provide an unambiguous and comprehensive characterization of the molecular structure of this compound, confirming atomic connectivity and providing the foundation for stereochemical assignment.

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For a compound like this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands. Based on the analysis of 2-(4-Cyanophenylamino)acetic acid, the following table summarizes the predicted significant vibrational modes and their corresponding experimental and theoretical wavenumbers nih.gov.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound (based on data for 2-(4-Cyanophenylamino)acetic acid nih.gov)

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| N-H Stretching | Amino Group (-NH₂) | ~3400 - 3200 | ~3450 |

| O-H Stretching | Carboxylic Acid (-COOH) | ~3300 - 2500 (broad) | ~3600 |

| C≡N Stretching | Cyano Group (-C≡N) | ~2230 | ~2240 |

| C=O Stretching | Carboxylic Acid (-COOH) | ~1710 | ~1720 |

| N-H Bending | Amino Group (-NH₂) | ~1600 | ~1610 |

| C-C Stretching (Aromatic) | Phenyl Ring | ~1600 - 1450 | ~1590, 1490 |

| O-H Bending | Carboxylic Acid (-COOH) | ~1420 | ~1430 |

| C-N Stretching | Amino Group (-NH₂) | ~1350 - 1250 | ~1340 |

| C-O Stretching | Carboxylic Acid (-COOH) | ~1300 - 1200 | ~1250 |

The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimer, while the sharp C≡N stretching frequency is a clear indicator of the nitrile functional group. The presence of both amino and carboxylic acid groups would be confirmed by their respective stretching and bending vibrations.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

The Raman spectrum of this compound is expected to prominently feature the symmetric vibrations of the phenyl ring and the cyano group. Drawing from the study of 2-(4-Cyanophenylamino)acetic acid, key Raman shifts can be predicted nih.gov.

Table 2: Predicted Raman Shifts and Assignments for this compound (based on data for 2-(4-Cyanophenylamino)acetic acid nih.gov)

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| C-H Stretching (Aromatic) | Phenyl Ring | ~3070 | ~3080 |

| C≡N Stretching | Cyano Group (-C≡N) | ~2230 | ~2240 |

| C-C Stretching (Ring Breathing) | Phenyl Ring | ~1000 | ~1005 |

| C-C-C Bending (Aromatic) | Phenyl Ring | ~620 | ~625 |

The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it an excellent diagnostic peak. The aromatic ring vibrations, particularly the ring breathing mode, are also characteristically strong in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. While experimental mass spectra for this compound are not widely published, predicted data from databases such as PubChem provide valuable information uni.lu.

The monoisotopic mass of this compound is 176.0586 g/mol . In mass spectrometry, the molecule is expected to be observed as various adducts, with the protonated molecule [M+H]⁺ being common in positive ion mode.

Table 3: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 177.0659 |

| [M+Na]⁺ | 199.0478 |

| [M+K]⁺ | 215.0217 |

| [M-H]⁻ | 175.0513 |

Upon fragmentation (e.g., in tandem MS/MS experiments), the molecule would likely undergo characteristic losses. Common fragmentation pathways for amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid group, as well as cleavage of the bond between the alpha-carbon and the carboxylic acid group (loss of COOH). The presence of the cyanophenyl group would also lead to specific fragments corresponding to this moiety.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

However, based on the known principles of amino acid crystallography, several structural features can be anticipated in the solid state. The molecule is expected to exist as a zwitterion, with the amino group protonated (-NH₃⁺) and the carboxylic acid group deprotonated (-COO⁻). This zwitterionic form facilitates the formation of an extensive network of intermolecular hydrogen bonds between the ammonium and carboxylate groups of neighboring molecules.

The (S)-configuration at the alpha-carbon dictates a specific spatial arrangement of the four substituents: the hydrogen atom, the amino group, the carboxylic acid group, and the 3-cyanophenyl group. An X-ray crystallographic analysis would precisely determine the bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of this absolute stereochemistry. The crystal packing would reveal how the molecules arrange themselves in the unit cell, influenced by the hydrogen bonding and van der Waals interactions involving the cyanophenyl rings.

In-Depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed computational and theoretical studies specifically focused on This compound are not available in published research. While computational chemistry studies, including Density Functional Theory (DFT) calculations, are common for many organic molecules, this particular compound has not been the subject of such specific in-depth analysis in the available literature.

The requested article outline requires specific data from a range of advanced computational methods, including:

Quantum Chemical Calculations (DFT) for geometry optimization and electronic structure (HOMO-LUMO).

Natural Bond Orbital (NBO) analysis for charge transfer.

Molecular Electrostatic Potential (MEP) surface mapping for reactivity prediction.

Theoretical predictions of NMR, IR, and UV-Vis spectra.

Molecular Dynamics (MD) simulations to understand its dynamic behavior and solvent effects.

Although studies employing these exact techniques have been published for isomers, such as 2-(4-cyanophenylamino)acetic acid, and other related cyanophenyl derivatives, using this data would be scientifically inaccurate and would not pertain to the specific molecule of interest, this compound. The positional difference of the cyano group and the nature of the amino acid (phenylglycine backbone vs. N-phenylglycine) result in fundamentally different molecular structures and, consequently, different computational results.

Therefore, due to the absence of specific research data for this compound corresponding to the required sections of the outline, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's strict instructions. The generation of such an article would necessitate fabricating data, which is not feasible.

Computational Chemistry and Theoretical Studies of S 2 Amino 2 3 Cyanophenyl Acetic Acid

In Silico Ligand-Target Interaction Modeling (e.g., Protein Binding Site Analysis, excluding in vivo efficacy)

Computational, or in silico, modeling serves as a powerful tool in modern drug discovery and molecular biology to predict and analyze the interaction between a small molecule, such as (S)-2-Amino-2-(3-cyanophenyl)acetic acid, and its potential protein targets. These theoretical studies can elucidate the binding mode, affinity, and specificity of a ligand within the binding site of a biological macromolecule, thereby guiding further experimental investigations. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related compounds, such as other cyanophenyl and phenylacetic acid derivatives.

These related studies suggest that the cyanophenyl moiety can play a significant role in molecular recognition, often engaging in various types of non-covalent interactions within a protein's binding pocket. The nitrile group is a good hydrogen bond acceptor and can also participate in dipole-dipole and electrostatic interactions. The phenyl ring itself can form hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The amino and carboxylic acid groups of the parent amino acid structure are also critical for forming salt bridges and hydrogen bonds with polar residues in a binding site.

For instance, computational docking studies on various phenylacetic acid derivatives have revealed their potential to interact with a range of biological targets, including enzymes and DNA. These studies often highlight the importance of polar interactions with key residues in the active site. Similarly, cyanophenyl-based compounds have been investigated as inhibitors for various enzymes, where the cyanophenyl group is often crucial for fitting into specific sub-pockets of the binding site and forming key interactions.

A hypothetical in silico analysis of this compound would involve docking the molecule into the binding site of a selected protein target. The results of such a study would typically be presented in a data table summarizing the predicted binding affinity and the key amino acid residues involved in the interaction.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Lys72, Glu91, Phe165 | Hydrogen Bond, Salt Bridge, π-Stacking |

| Hypothetical Protease B | -7.9 | His41, Cys145, Met165 | Hydrogen Bond, Hydrophobic Interaction |

| Hypothetical Receptor C | -9.2 | Arg120, Tyr250, Asp300 | Ionic Interaction, Hydrogen Bond, π-π Interaction |

The detailed research findings from such in silico studies provide a structural basis for understanding the molecule's potential biological activity and can guide the rational design of more potent and selective analogs.

Applications of S 2 Amino 2 3 Cyanophenyl Acetic Acid in Advanced Chemical Research

Role as a Chiral Building Block in Complex Molecule Synthesis

(S)-2-Amino-2-(3-cyanophenyl)acetic acid serves as a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry nih.govmdpi.com. The stereocenter in this compound can be transferred to the target molecule, which is crucial for the synthesis of biologically active compounds where stereochemistry often dictates efficacy mdpi.com.

The synthetic utility of this amino acid lies in its ability to participate in various chemical transformations. The amino and carboxylic acid groups allow for peptide bond formation and other standard manipulations of amino acids. The cyanophenyl group offers a site for further chemical modification, for instance, through reduction of the nitrile to an amine or hydrolysis to a carboxylic acid, enabling the creation of diverse molecular architectures. While specific examples of natural product synthesis using this exact amino acid are not prevalent in the literature, the principles of using substituted phenylglycine derivatives in the synthesis of alkaloids and other complex natural products are well-established.

Table 1: Key Reactions for Utilizing this compound in Synthesis

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Application |

| Peptide Coupling | Carbodiimides (e.g., EDC, DCC), HOBt | Amide Bond | Synthesis of peptides and peptidomimetics |

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine | Introduction of a basic nitrogen center |

| Nitrile Hydrolysis | H₂SO₄, H₂O, heat | Carboxylic Acid | Creation of dicarboxylic acid derivatives |

| N-alkylation | Alkyl halide, base | Secondary Amine | Modification of the amino group |

| Esterification | Alcohol, acid catalyst | Ester | Protection of the carboxylic acid |

Integration into Peptidomimetics and Constrained Peptide Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability mdpi.combiocompare.com. The incorporation of unnatural amino acids like this compound is a common strategy in the design of peptidomimetics biocompare.com. The cyanophenyl group introduces a rigid aromatic structure that can help to constrain the conformation of the peptide backbone.

Constrained peptide scaffolds are important for stabilizing secondary structures like β-turns and α-helices, which are often involved in protein-protein interactions. The defined stereochemistry and the bulky aromatic side chain of this compound can induce specific turns and folds in a peptide chain, leading to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for biological targets. While direct studies on peptides containing this specific amino acid are limited, the use of other non-natural amino acids to create constrained peptides and macrocycles is a widely explored area in medicinal chemistry mdpi.comresearchgate.net.

Development of Molecular Probes and Biosensors

Molecular probes are essential tools for visualizing and quantifying biological molecules and processes. Fluorescent probes, in particular, are widely used due to their high sensitivity . This compound can serve as a scaffold for the development of such probes. The amino and carboxyl groups provide handles for attaching fluorophores or other reporter groups.

The cyanophenyl moiety itself has interesting electronic properties and can participate in the modulation of the fluorescence of an attached dye. For example, the nitrile group can act as a quencher or its electronic properties can be altered upon binding to a target, leading to a change in the fluorescence signal. While specific fluorescent probes based on this compound are not extensively documented, the general principles of designing amino acid-based probes are well-established nih.govnih.gov. These probes can be designed to detect specific enzymes, metal ions, or other small molecules.

Contribution to Catalyst Design and Chiral Auxiliary Development

Chiral ligands are crucial components of asymmetric catalysts, which are used to produce enantiomerically pure compounds. Amino acids are excellent precursors for the synthesis of chiral ligands due to their ready availability in enantiomerically pure form researchgate.net. This compound can be converted into various types of ligands, such as phosphine-oxazoline (PHOX) type ligands, by modifying its amino and carboxyl groups nih.gov.

These ligands can then be complexed with transition metals like palladium, rhodium, or iridium to create catalysts for a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and allylic alkylations nih.gov. The stereochemical outcome of the reaction is controlled by the chiral environment created by the ligand around the metal center. The cyanophenyl group can influence the electronic properties and steric bulk of the ligand, thereby affecting the catalyst's activity and selectivity.

Exploration in Functional Materials Chemistry

Functional materials are materials designed to have specific properties and applications, such as conductivity, optical activity, or catalytic activity. The incorporation of chiral molecules like this compound into polymers can lead to the development of functional materials with unique properties. For example, polymers containing amino acid moieties can be biodegradable and biocompatible.

The cyanophenyl group can be utilized in the synthesis of conductive polymers. Polymers with nitrile groups can be subjected to thermal treatment to form conjugated systems, which are essential for electrical conductivity mdpi.comnih.govrsc.org. The chirality of the amino acid could also impart chiroptical properties to the resulting material, making it potentially useful in applications such as chiral recognition or as a component in optical devices. While the direct use of this specific amino acid in functional materials is not widely reported, the principles of incorporating amino acids and cyano-functionalized aromatic compounds into polymers are established fields of research rsc.org.

Mechanistic Studies of Chemical Reactions and Biological Pathways (in vitro, molecular level)

Understanding the mechanisms of chemical reactions and biological pathways is fundamental to advancing science. This compound and its derivatives can be used as tools in these studies. For instance, derivatives of cyanophenylglycine have been developed as reversible inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1) nih.gov. By studying how these molecules bind to the active site of the enzyme and inhibit its function, researchers can gain insights into the enzyme's mechanism and develop new therapeutic agents nih.gov.

The cyano group can also serve as a useful spectroscopic probe. The C≡N stretching frequency in infrared (IR) spectroscopy is sensitive to the local environment, and changes in this frequency can be used to monitor binding events or conformational changes in proteins and other biomolecules. In vitro studies using compounds like this compound can help to elucidate the structure-activity relationships of biologically active molecules and guide the design of new drugs.

Emerging Research Avenues and Future Perspectives

Development of More Sustainable and Greener Synthetic Protocols

The chemical synthesis of enantiomerically pure UAAs often involves multi-step processes that utilize harsh reagents, stoichiometric amounts of chiral auxiliaries, and significant solvent waste. In response, the principles of green chemistry are increasingly being integrated into synthetic strategies. A primary focus is the application of biocatalysis, which uses enzymes to perform chemical transformations with high efficiency and stereoselectivity under mild, aqueous conditions. nih.govresearchgate.net

Chemoenzymatic approaches are gaining prominence as they combine the advantages of both traditional chemistry and biocatalysis. dimensioncap.com Enzymes such as ω-transaminases, ammonia (B1221849) lyases, and amino acid dehydrogenases are being employed for the asymmetric synthesis of chiral amines and amino acids. researchgate.net Protein engineering and directed evolution are being used to create novel biocatalysts with expanded substrate scopes and enhanced stability, making them suitable for industrial-scale production of complex UAAs. rsc.orgnih.gov These biocatalytic methods offer a sustainable alternative to conventional synthesis, reducing environmental impact and often leading to more economical and scalable processes. nih.gov

| Parameter | Traditional Chemical Synthesis | Biocatalytic/Greener Synthesis |

|---|---|---|

| Catalyst | Heavy metals (e.g., Palladium, Rhodium), chiral auxiliaries | Enzymes (e.g., Transaminases, Lyases) |

| Stereoselectivity | Often requires chiral resolution or complex asymmetric catalysts | Typically high to excellent (>99% ee) |

| Reaction Conditions | Often requires high temperatures, pressures, and anhydrous conditions | Mild conditions (near-ambient temperature and pressure, aqueous media) |

| Solvents | Often uses volatile organic compounds (VOCs) | Primarily water or minimal organic co-solvents |

| Environmental Impact | Generates significant chemical waste, including heavy metals | Reduced waste, biodegradable catalysts, lower energy consumption |

Advancements in Automated Synthesis and High-Throughput Screening of Analogues

The exploration of the chemical space around a core scaffold like (S)-2-Amino-2-(3-cyanophenyl)acetic acid requires the synthesis and evaluation of a vast number of analogues. Automation is revolutionizing this process, significantly accelerating the design-make-test-analyze (DMTA) cycle in medicinal chemistry. oxfordglobal.comnih.gov Automated synthesis platforms, often incorporating flow chemistry, enable the rapid and efficient production of compound libraries with a high degree of precision and consistency. nih.govnih.gov These systems can integrate synthesis, purification, and analysis, minimizing manual intervention and reducing the time required to generate novel molecules. nih.gov

Parallel to synthesis, high-throughput screening (HTS) technologies allow for the rapid biological evaluation of these large compound libraries. medchemexpress.com Techniques such as affinity selection-mass spectrometry (AS-MS) and advanced bead-based screening platforms can assess millions of compounds per day to identify "hits" against specific biological targets. nih.govacs.orgacs.orgnih.gov This synergy between automated synthesis and HTS facilitates the rapid identification of structure-activity relationships (SAR), guiding the development of UAA derivatives with optimized properties. proventainternational.com

| Technology | Description | Application in UAA Research |

|---|---|---|

| Automated Flow Chemistry | Continuous synthesis in a reactor system, allowing precise control over reaction parameters. nih.gov | Rapid generation of UAA analogue libraries, reaction optimization. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in an array format (e.g., 96-well plates). | Creation of focused libraries for SAR studies. |

| High-Throughput Purification | Automated HPLC or supercritical fluid chromatography (SFC) for rapid isolation of synthesized compounds. | Ensuring the purity of compound libraries prior to screening. |

| High-Throughput Screening (HTS) | Robotic handling and rapid assays to test the biological activity of thousands to millions of compounds. medchemexpress.comnih.gov | Primary screening of UAA libraries to identify active compounds. |

| Affinity Selection-Mass Spectrometry (AS-MS) | Identifies compounds that bind to a target protein from a complex mixture using mass spectrometry. acs.org | Screening for UAA-based binders without requiring a functional assay. |

Application of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and molecular design. proventainternational.comacs.org For UAAs like this compound, these computational approaches can predict molecular properties, suggest novel structures, and optimize synthetic pathways. By analyzing vast datasets of chemical structures and biological activities, ML models can identify subtle patterns that are not apparent to human researchers. technologynetworks.com

| AI/ML Method | Description | Specific Application |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. proventainternational.com | Predicting the potency of new this compound analogues. |

| Generative Adversarial Networks (GANs) & Variational Autoencoders (VAEs) | Deep learning models that can generate novel molecular structures. mit.edu | De novo design of UAAs with optimized or entirely new functionalities. |

| Computer-Aided Synthesis Planning (CASP) | Algorithms that propose retrosynthetic pathways for a target molecule. acs.org | Identifying efficient and sustainable synthetic routes to complex UAA derivatives. |

| Molecular Dynamics (MD) Simulations | Computational simulation of the physical movements of atoms and molecules. nih.gov | Predicting the binding mode and affinity of a UAA-based inhibitor to its target protein. |

| Protein Structure Prediction | Algorithms (e.g., AlphaFold) that predict the 3D structure of a protein from its amino acid sequence. nih.gov | Modeling the impact of incorporating a UAA on protein structure and stability. |

Challenges and Opportunities in the Field of Unnatural α-Amino Acid Research

Despite significant progress, the field of UAA research faces several challenges that also represent key opportunities for future innovation. A major hurdle is the synthesis and cost of many complex UAAs, which can limit their accessibility for widespread research. dimensioncap.com Developing more efficient, scalable, and cost-effective synthetic methods, particularly through biocatalysis and automation, remains a critical goal. dimensioncap.comresearchandmarkets.com

Another challenge lies in the efficiency and fidelity of incorporating UAAs into proteins, especially in living organisms. nih.gov Expanding the genetic code to accommodate multiple, distinct UAAs simultaneously is a complex task that requires the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. uni-hamburg.de Moreover, predicting the structural and functional consequences of UAA incorporation is difficult, as it can perturb protein folding and stability. nih.gov

| Area | Key Challenges | Future Opportunities |

|---|---|---|

| Synthesis | Cost, scalability, stereochemical control, and environmental impact of chemical synthesis. dimensioncap.com | Development of novel biocatalysts, greener synthetic routes, and automated platforms. researchgate.netresearchandmarkets.com |

| Incorporation into Proteins | Low efficiency, cytotoxicity, and competition with natural amino acids in cellular systems. nih.gov | Engineering more robust and orthogonal synthetase/tRNA pairs; expanding to multi-site incorporation. |

| Computational Design | Lack of sufficient data for training AI/ML models; accurately predicting the effects of UAAs on protein structure and function. nih.govoup.com | Integrating physics-based models with machine learning; de novo design of proteins with novel functions. mit.eduoup.com |

| Drug Discovery | Optimizing ADME (absorption, distribution, metabolism, excretion) properties of UAA-containing peptides and proteins. | Creating highly stable and potent peptide macrocycles, antibody-drug conjugates, and targeted therapeutics. nih.govnih.gov |

| Materials Science | Controlling the self-assembly of UAA-containing polymers into functional materials. | Developing novel biomaterials with tunable mechanical, optical, or catalytic properties. mit.edu |

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(3-cyanophenyl)acetic acid, and how can reaction efficiency be monitored?

The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (S)-enantiomer. A common approach includes:

- Step 1 : Condensation of 3-cyanophenylacetic acid with a chiral auxiliary (e.g., Evans oxazolidinone) to induce stereoselectivity.

- Step 2 : Hydrolysis under controlled pH (e.g., using LiOH) to yield the free amino acid. Reaction efficiency can be monitored via HPLC with chiral columns to assess enantiomeric excess (ee) and NMR to confirm intermediate structures .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to verify the aromatic substitution pattern and α-amino acid backbone.

- X-ray crystallography for absolute stereochemistry confirmation, especially for chiral centers.

- Mass spectrometry (MS) to validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 205.6) .

Q. What preliminary biological assays are relevant for studying this compound?

Initial screens often focus on:

- Enzyme inhibition assays (e.g., proteases, kinases) due to structural similarity to phenylalanine analogs.

- Receptor binding studies (e.g., GABAₐ or NMDA receptors) to explore neuroactivity . Use fluorometric or colorimetric readouts (e.g., pNA release for proteases) with IC₅₀ calculations .

Advanced Research Questions

Q. How does the 3-cyano substituent influence electronic properties and biological interactions?

The electron-withdrawing cyano group (-CN) enhances the compound’s polarity, improving solubility in aqueous buffers. Computational studies (e.g., DFT calculations ) reveal its role in stabilizing transition states during enzyme binding. For example, in collagenase inhibition, the cyano group participates in π-π stacking with aromatic residues (e.g., Tyr201) . Compare analogs (e.g., 3-fluoro vs. 3-cyano derivatives) to isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Discrepancies often arise from assay conditions:

- pH variations : Adjust buffers (e.g., Tris-HCl vs. PBS) to match physiological ranges.

- Enzyme sources : Use recombinant vs. tissue-extracted enzymes to control purity.

- Temperature : Standardize incubation at 37°C. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling guide the design of this compound derivatives?

- Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets (e.g., hydrogen bonding with Gln215 in collagenase).

- MD simulations (e.g., GROMACS) assess ligand stability in binding pockets over 100-ns trajectories.

- QSAR models prioritize substituents (e.g., meta-CN vs. para-Cl) based on steric/electronic descriptors .

Q. What methodologies optimize enantiomeric purity for in vivo studies?

- Chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol gradients achieves >99% ee.

- Dynamic kinetic resolution using immobilized lipases (e.g., CAL-B) minimizes racemization during synthesis .

Q. How do structural analogs compare in target selectivity?

Design a comparative table to evaluate substituent effects:

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.

- Thermal stability : Use DSC/TGA to determine decomposition temperatures.

- Plasma stability : Incubate with human plasma; quantify remaining compound using UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.